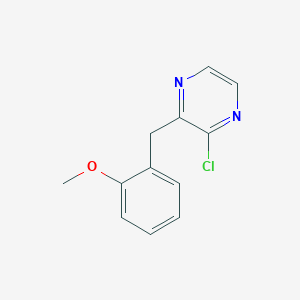

2-Chloro-3-(2-methoxybenzyl)pyrazine

説明

2-Chloro-3-(2-methoxybenzyl)pyrazine: is an organic compound with the molecular formula C12H11ClN2O . It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chloro group at the second position and a 2-methoxybenzyl group at the third position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxybenzyl)pyrazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and 2-methoxybenzyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

2-Chloro-3-(2-methoxybenzyl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrazine derivatives.

科学的研究の応用

Anticancer Activity

Research has indicated that pyrazine derivatives, including 2-Chloro-3-(2-methoxybenzyl)pyrazine, may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit c-Met kinases, which are implicated in various cancers. A notable study demonstrated that certain pyrazine derivatives could serve as preclinical candidates for cancer treatment due to their potent inhibition of c-Met activity at low micromolar concentrations .

Antimicrobial Properties

The antibacterial potential of pyrazine derivatives has also been explored. In a study focusing on N-benzylpyrazine-2-carboxamide derivatives, several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy .

Sodium Channel Modulation

Pyrazine derivatives have been investigated for their role as sodium channel modulators. These compounds can selectively bind to sodium channels, influencing pain pathways and potentially providing relief from various pain conditions. The modulation of sodium channels by pyrazines like this compound could lead to therapeutic strategies for managing chronic pain syndromes and neurodegenerative disorders .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a preclinical study on pyrazine derivatives targeting c-Met, researchers synthesized multiple analogs of pyrazines. Among these, compounds with substitutions similar to those in this compound demonstrated significant inhibition of tumor growth in xenograft models. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Screening

A screening of various pyrazine derivatives against bacterial strains revealed that modifications at the benzyl position significantly influenced antibacterial activity. While specific results for this compound were not detailed, the findings support the hypothesis that similar compounds could exhibit significant antimicrobial properties .

作用機序

The mechanism of action of 2-Chloro-3-(2-methoxybenzyl)pyrazine depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects.

Materials Science: It can act as an electron donor or acceptor in organic electronic devices, facilitating charge transport and light emission.

類似化合物との比較

Similar Compounds

2-Chloro-6-(2-methoxyphenyl)pyrazine: Similar structure but with the methoxy group at a different position.

2-Chloro-6-(2-pyridinyl)pyrazine: Similar structure but with a pyridinyl group instead of a methoxybenzyl group.

5-(2-Methoxy-5-methylphenoxy)-2-pyrazinecarboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-Chloro-3-(2-methoxybenzyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .

生物活性

2-Chloro-3-(2-methoxybenzyl)pyrazine is an organic compound that belongs to the pyrazine family, characterized by a chloro group at the second position and a 2-methoxybenzyl group at the third position of the pyrazine ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

The biological activity of pyrazine derivatives like this compound is often attributed to their ability to interact with various biochemical pathways. The compound's chloro group can participate in nucleophilic substitution reactions, which are essential for its reactivity and biological interactions. Additionally, the presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds typically range from 6 to 42 µM .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For example, derivatives with similar structures have shown antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds can disrupt microtubule dynamics by interacting with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

Recent investigations into related pyrazine derivatives have suggested potential neuroprotective effects. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function in neurodegenerative conditions .

Case Studies

- Antimicrobial Evaluation

- Anticancer Activity in Breast Cancer Cells

- Neuroprotective Studies

Data Tables

| Activity Type | Compound | Target | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Related Pyrazines | Staphylococcus aureus | 6 - 42 µM |

| Anticancer | Similar Derivatives | MCF-7 Breast Cancer Cells | 10 - 33 nM |

| Neuroprotective | Pyrazine Derivatives | Acetylcholinesterase (AChE) | Inhibition observed |

特性

IUPAC Name |

2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOVNRUTNABEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259352 | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-87-1 | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。